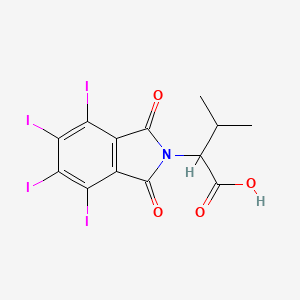
6-bromo-N-tert-butylquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-tert-butylquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-tert-butylquinazolin-4-amine typically involves the cyclization of ortho-propynol phenyl azides using TMSBr (trimethylsilyl bromide) as an acid-promoter. This cascade cyclization reaction proceeds smoothly to generate the desired product in moderate to excellent yields with good functional group compatibility .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of TMSBr as an acid-promoter in the cyclization process is a key step in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-N-tert-butylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
6-bromo-N-tert-butylquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of potential therapeutic agents for treating cancer, bacterial infections, and inflammatory diseases.
Biological Research: The compound is used to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It serves as an intermediate in the synthesis of other bioactive quinazoline derivatives
Wirkmechanismus
The mechanism of action of 6-bromo-N-tert-butylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromo-quinazolin-4-ylamine: Another quinazoline derivative with similar biological activities.
4-bromo-N,N-dimethylaniline: A related compound with different substituents that can exhibit distinct biological properties.
Uniqueness
6-bromo-N-tert-butylquinazolin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the tert-butyl group and the bromine atom at specific positions on the quinazoline ring can enhance its interaction with molecular targets, making it a valuable compound in medicinal chemistry research .
Eigenschaften
IUPAC Name |
6-bromo-N-tert-butylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-12(2,3)16-11-9-6-8(13)4-5-10(9)14-7-15-11/h4-7H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHKONPHDBUOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC=NC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-amino-4-[3-(4-methylphenoxy)propyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B7793926.png)

![2-[(7-chloro-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride](/img/structure/B7793947.png)

![4-[[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]methyl]benzoic acid](/img/structure/B7793956.png)
![4-[[(3-oxo-2H-1,2,4-triazin-5-yl)amino]methyl]benzoic acid](/img/structure/B7793957.png)

![8-[[Bis(prop-2-enyl)amino]methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7793977.png)


![4-[[Bis(2-methylpropyl)amino]methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7794008.png)
![4-[(Dibutylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7794013.png)

